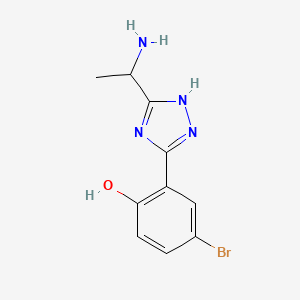
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an aminoethyl group attached to the triazole ring and a bromophenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylamine or similar reagents.
Bromination: The bromophenol moiety can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenol moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Membranes: Affecting membrane integrity and function, leading to cell death or altered cellular activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-chlorophenol: Similar structure with a chlorine atom instead of bromine.
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-fluorophenol: Similar structure with a fluorine atom instead of bromine.
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-iodophenol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol imparts unique chemical and physical properties, such as increased reactivity and potential for halogen bonding. These properties can influence the compound’s biological activity and its interactions with other molecules.
Eigenschaften
Molekularformel |
C10H11BrN4O |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
2-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]-4-bromophenol |
InChI |
InChI=1S/C10H11BrN4O/c1-5(12)9-13-10(15-14-9)7-4-6(11)2-3-8(7)16/h2-5,16H,12H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
VLIWRUBZNZVIEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NN1)C2=C(C=CC(=C2)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)


![5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782716.png)






![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)


